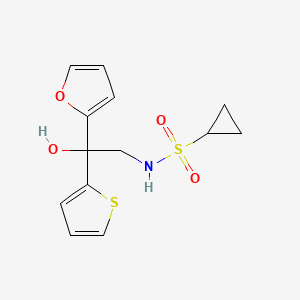![molecular formula C20H13F3N4OS B2734148 3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-37-3](/img/structure/B2734148.png)
3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound, notable for its multifaceted structure involving a pyridazine ring, phenyl groups, and a trifluoromethyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Initial Preparation: : The synthesis begins with the preparation of the pyridazine core, typically through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of Sulfanyl Group: : The 5-position of the pyridazine ring is modified by introducing a sulfanyl group via nucleophilic substitution.
Oxadiazole Formation: : A 1,2,4-oxadiazole ring is constructed by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Final Assembly: : The trifluoromethyl phenyl group is integrated into the molecule through electrophilic aromatic substitution reactions, using suitable reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial-scale production would involve optimizing the aforementioned synthetic steps for large-scale reactions. This includes optimizing reaction times, temperatures, and the use of catalysts to ensure high yields and purity. Green chemistry principles, such as solvent recovery and reduction of by-products, would also be considered.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation at various functional groups, particularly the sulfanyl group, to yield sulfoxides or sulfones.
Reduction: : Reduction reactions can target the oxadiazole ring or other electron-deficient areas, leading to more saturated derivatives.
Substitution: : The phenyl groups can participate in electrophilic or nucleophilic aromatic substitution, allowing for further functionalization.
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride (LiAlH4).
Substituting Agents: : Halogenating agents, organolithium reagents.
Major Products: Depending on the specific reactions, major products could include sulfoxides, sulfones, substituted phenyl derivatives, and more saturated heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: : The compound can serve as a ligand in transition metal-catalyzed reactions, influencing selectivity and activity.
Materials Science: : Used in the development of organic electronic materials due to its aromatic structure and electronic properties.
Drug Design:
Biological Probes: : Utilized in the development of fluorescent probes for biological imaging.
Agriculture: : Potential use as a component in the design of novel pesticides or herbicides.
Polymers: : Involvement in the synthesis of specialized polymers with unique mechanical or thermal properties.
Mécanisme D'action
Molecular Targets and Pathways: The compound's mechanism of action would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, disrupting their normal function. The trifluoromethyl and oxadiazole groups could confer unique binding properties, affecting metabolic pathways or signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-1,3-oxazine: : Similar in having a trifluoromethyl group and aromatic rings.
3,6-Bis(trifluoromethyl)pyridazine: : Contains similar trifluoromethyl and pyridazine components.
Highlighting Uniqueness: 3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine stands out due to its combination of a 1,2,4-oxadiazole ring with pyridazine and sulfanyl groups, offering unique reactivity and potential biological activity that isn't present in more conventional structures.
Propriétés
IUPAC Name |
5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4OS/c21-20(22,23)15-8-4-7-14(11-15)19-24-17(28-27-19)12-29-18-10-9-16(25-26-18)13-5-2-1-3-6-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQBTSHEJONDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2734068.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)

![(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2734072.png)





![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2734081.png)

![2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2734085.png)
![1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide](/img/structure/B2734086.png)
